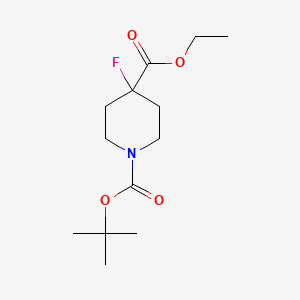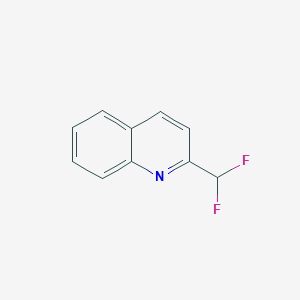
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H22FNO4 and its molecular weight is 275.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bifunctional Building Blocks for Fluorinated Pharmaceuticals
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is utilized in the synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines, highlighting its role as a bifunctional building block for fluorinated pharmaceutical compounds. The regioselective bromofluorination of N-Boc-4-methylenepiperidine represents a key step in the synthetic pathway, demonstrating the compound's utility in creating fluorinated azaheterocycles with potential applications in medicinal chemistry (Verniest et al., 2010).
Preparation of Pharmaceutical Building Blocks
The preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, utilizing ethyl isonipectoate and benzyl bromide among other reactants, underscores the importance of this compound and related compounds as versatile intermediates in pharmaceutical synthesis. This process showcases the compound's role in generating key pharmaceutical building blocks, essential for the development of new medications (Kong et al., 2011).
Development of Fluorinated Heterocyclic Amino Acids
Research on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a novel cyclic fluorinated beta-amino acid, reveals the strategic use of this compound in creating new building blocks for medicinal chemistry. This work demonstrates the broader applicability of such fluorinated compounds in designing novel therapeutic agents (Van Hende et al., 2009).
Enabling Advanced Synthetic Chemistry
Further applications include its use in expanding the chemical space of sp3-enriched oxazoles, as evidenced by the synthesis of novel building blocks for synthetic and medicinal chemistry. Ethyl oxazole-4-carboxylates and subsequent transformations highlight the compound's role in enabling the creation of functionally diverse and structurally complex molecules for pharmaceutical research (Slobodyanyuk et al., 2019).
Enhancement of Medicinal Chemistry Building Blocks
The enantioselective synthesis of cis-3-fluoropiperidin-4-ol from this compound highlights its crucial role in providing enantiopure building blocks for medicinal chemistry. This synthesis, leveraging enantioselective fluorination, exemplifies the compound's importance in the development of novel therapeutic agents with precise stereochemical configurations (Shaw et al., 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the piperidine ring enhances its binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. For example, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4) inhibitors, which are important in the regulation of glucose metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, its interaction with DPP-4 can lead to changes in the insulin signaling pathway, thereby affecting glucose uptake and metabolism in cells . Additionally, this compound has been reported to alter gene expression patterns, particularly those related to metabolic processes and cell cycle regulation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The fluorine atom in the compound enhances its binding affinity to target enzymes, leading to enzyme inhibition or activation. For example, its interaction with DPP-4 results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism . This compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and cell viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The compound may also interact with cofactors and other metabolic intermediates, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, affecting its localization and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)6-8-15(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIQGVRIOLJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612183 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416852-82-9 | |
| Record name | 1-tert-Butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)
![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)



![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)
![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)



